

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

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Compound of Interest

Compound Name: (6-Ethoxy-4-methylpyridin-3-yl)boronic acid

Cat. No.: B597969

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Boronic acids and their derivatives have transitioned from niche reagents to indispensable tools in the pharmaceutical industry.^{[1][2]} Their unique electronic structure, stability, low toxicity, and versatile reactivity make them ideal for modern synthetic chemistry.^[1] The boron atom's empty p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with biological nucleophiles like serine and threonine residues in enzyme active sites.^{[3][4]} This property is the cornerstone of the success of several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®), which revolutionized the treatment of multiple myeloma.^{[3][5]}

Beyond direct bioactivity, the paramount role of boronic acids is as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[2] This palladium-catalyzed reaction forges carbon-carbon bonds with exceptional reliability and functional group tolerance, enabling the construction of complex molecular architectures, particularly the biaryl and heteroaryl scaffolds prevalent in many drug candidates.^[6] The subject of this guide, **(6-Ethoxy-4-methylpyridin-3-yl)boronic acid**, combines the versatile boronic acid moiety with a substituted pyridine ring—a privileged heterocycle in medicinal chemistry—making it a highly valuable building block for exploring new chemical space.

Core Compound Profile: (6-Ethoxy-4-methylpyridin-3-yl)boronic acid

The precise arrangement of the ethoxy, methyl, and boronic acid groups on the pyridine core dictates the molecule's steric and electronic properties, influencing its reactivity and potential

biological interactions.

Structural and Physicochemical Properties

Quantitative experimental data such as melting point and spectral characteristics for this specific compound are not widely reported in peer-reviewed literature. The data presented below is a combination of confirmed information from chemical suppliers and calculated values.

Property	Value	Source(s)
CAS Number	1256355-37-9	[7] [8]
Molecular Formula	C ₈ H ₁₂ BNO ₃	[7] [8]
Molecular Weight	181.00 g/mol	[7] [8]
Appearance	White to off-white solid (Expected)	General observation for similar compounds
SMILES	CC1=C(C=NC(OCC)=C1)B(O)O	[9]
InChI Key	UOAWUEZHOQVXBO-UHFFFAOYSA-N	Inferred from structure
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	[9]

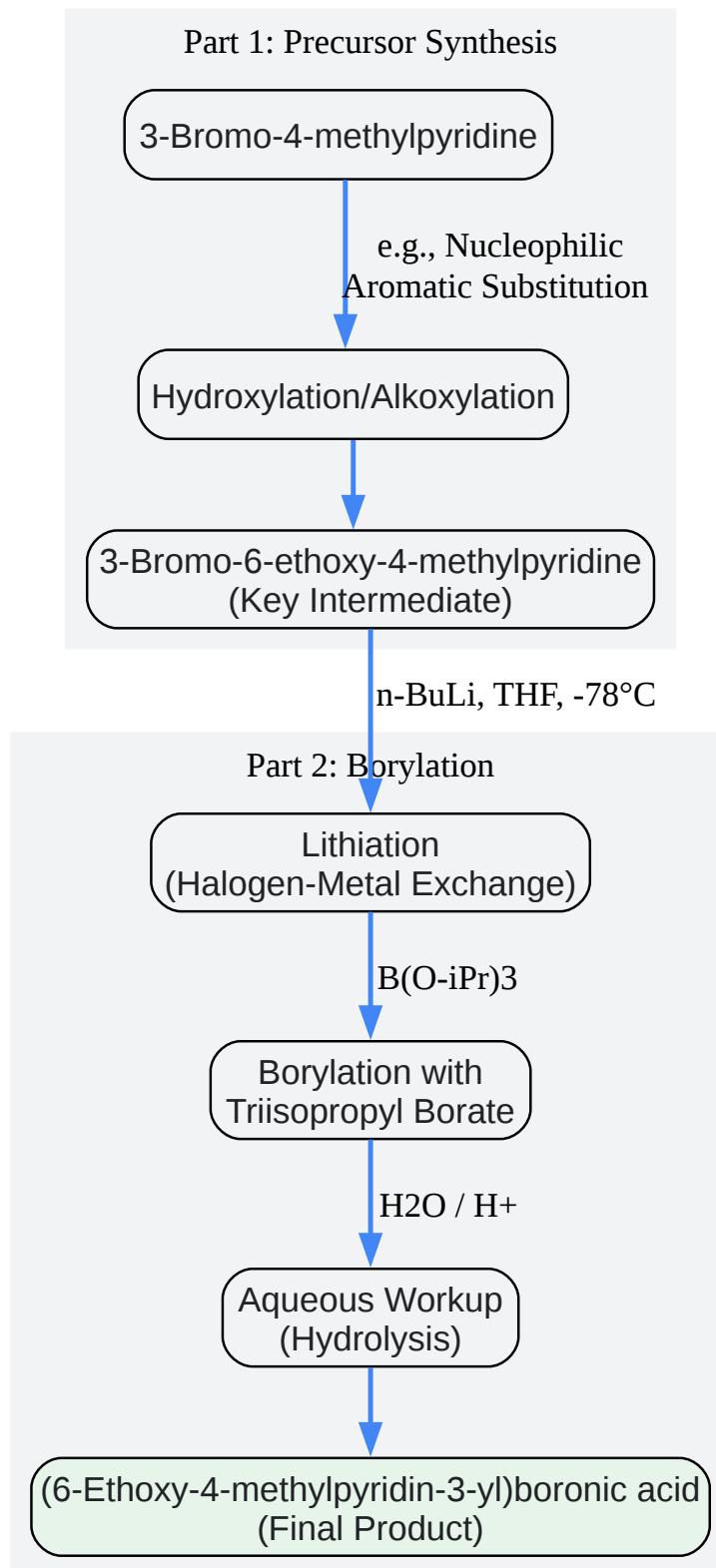
Note: Purity is typically reported as ≥95% by commercial suppliers.

Synthesis Pathway: A Representative Protocol

The synthesis of substituted pyridyl boronic acids is most reliably achieved through the borylation of a corresponding halo-pyridine intermediate. The following protocol is a representative method based on the well-established lithiation-borylation reaction platform, which is a common and effective strategy for this class of compounds.[\[10\]](#) The key steps involve a halogen-metal exchange at low temperature, followed by trapping the resulting organolithium species with a borate ester.

Logical Workflow for Synthesis

The synthesis logically begins with a stable, commercially available precursor, which is functionalized to install the necessary halogen "handle" for the critical borylation step.



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Caption: Synthetic workflow for **(6-Ethoxy-4-methylpyridin-3-yl)boronic acid**.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is representative of the synthesis of analogous pyridyl boronic acids. It should be performed by trained chemists with appropriate safety precautions.

Part 1: Synthesis of 3-Bromo-6-ethoxy-4-methylpyridine (Precursor)

The precursor, 3-bromo-6-ethoxy-4-methylpyridine, is not readily available commercially and would likely be synthesized from 3-bromo-4-methylpyridine via an oxidation/alkoxylation sequence or from a 6-hydroxypyridine derivative. For the purpose of this guide, we will assume the precursor is available.

Part 2: Lithiation-Borylation to form **(6-Ethoxy-4-methylpyridin-3-yl)boronic acid**

- **Setup:** To a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-6-ethoxy-4-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (1.05 equiv, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The rate of addition is critical to avoid side reactions. Stir the resulting mixture at -78 °C for 1 hour. Causality: The bromine-lithium exchange is much faster than the reaction between n-butyllithium and the borate ester, allowing for the in situ generation of the 3-lithiopyridine intermediate.
- **Borylation:** To the cold solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.
- **Warming & Quenching:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
- **Hydrolysis:** Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or 1 M HCl.

- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
- Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: The crude product is often a solid. It can be purified by trituration with a solvent mixture (e.g., hexanes/ethyl acetate) or by recrystallization to yield the final product.

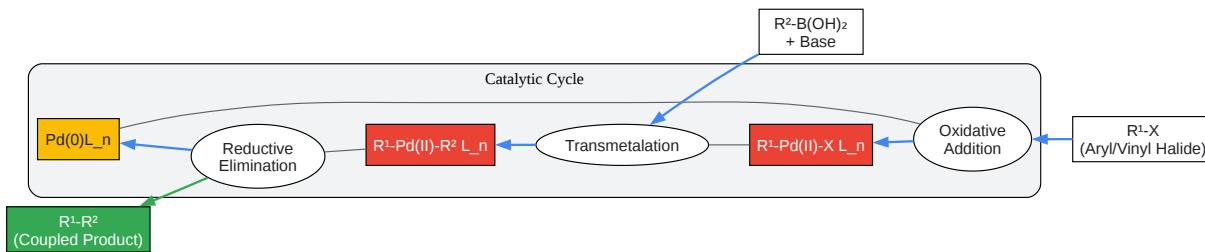
Reactivity and Applications in Drug Discovery

The utility of **(6-Ethoxy-4-methylpyridin-3-yl)boronic acid** stems from its dual functionality: the reactive boronic acid group and the drug-like pyridine scaffold.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for the Suzuki-Miyaura reaction, enabling the synthesis of 3,6-disubstituted-4-methylpyridines. These structures are valuable in constructing libraries of potential kinase inhibitors, GPCR modulators, and other targeted therapies.

Catalytic Cycle of the Suzuki-Miyaura Reaction:



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X).[2]
- Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][11]
- Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Representative Suzuki-Miyaura Protocol

- Reagents: To a reaction vial, add **(6-Ethoxy-4-methylpyridin-3-yl)boronic acid** (1.2 equiv), the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
- Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
- Reaction: Seal the vial and heat the mixture with stirring (e.g., at 80-100 °C) for 2-12 hours, monitoring by TLC or LC-MS.
- Workup: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
- Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Potential Biological Applications: Efflux Pump Inhibition

While direct biological data for the title compound is limited, research on structurally similar molecules provides a strong rationale for its potential applications. A significant area of interest is in combating antibiotic resistance. Studies have identified 6-(aryl)alkoxypyridine-3-boronic acids as potential inhibitors of the NorA efflux pump in *Staphylococcus aureus*. This pump is a major mechanism by which the bacterium expels antibiotics, leading to resistance. By inhibiting the pump, these compounds can restore the efficacy of existing antibiotics like ciprofloxacin. The (6-Ethoxy-4-methylpyridin-3-yl) moiety represents a core scaffold that can be elaborated

via Suzuki coupling to generate a library of analogues for testing as efflux pump inhibitors or for other therapeutic targets.

Safety and Handling

As a boronic acid derivative, **(6-Ethoxy-4-methylpyridin-3-yl)boronic acid** requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds suggest the following precautions:

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, refrigeration or freezing (-20°C) is recommended.[9]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(6-Ethoxy-4-methylpyridin-3-yl)boronic acid is a strategically designed building block that merges the synthetic versatility of the boronic acid group with the privileged pyridine scaffold. While specific, published applications are still emerging, its structural features and the proven utility of its analogues make it a compound of high interest for medicinal chemists. Its primary value lies in its role as a robust partner in Suzuki-Miyaura cross-coupling reactions, providing a reliable pathway to novel, complex heterocyclic molecules. As the drive to discover new therapeutics continues, the intelligent application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

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